Dimethyl Phosphate-13C2 Sodium Salt

Description

The Foundational Role of Phosphate (B84403) Esters in Chemical and Biological Systems

Phosphate esters are molecules of fundamental importance in both the chemical and biological sciences. rsc.orgrsc.org In the biological realm, they form the backbone of DNA and RNA, the very blueprints of life, and are integral components of many essential biomolecules, including nucleotides, phospholipids, and various metabolites. rsc.orgnih.govnih.gov The transfer of phosphate groups is a key mechanism in cellular signaling and energy metabolism, most notably in the form of adenosine (B11128) triphosphate (ATP). nih.govacs.org The negative charge of phosphate esters at physiological pH helps to retain metabolites within the cell and protects them from hydrolysis. acs.org

In the field of organic synthesis, phosphate esters are increasingly recognized as versatile reagents. rsc.org They can act as effective alkylating agents and are used in the synthesis of a variety of organic compounds, including natural products. rsc.org Their reactivity can be "tuned" through various activation methods, opening up new possibilities for chemical transformations. rsc.org

Rationale for 13C Isotopic Enrichment in Dimethyl Phosphate for Mechanistic and Analytical Pursuits

The specific labeling of dimethyl phosphate with carbon-13 (¹³C) to create Dimethyl Phosphate-¹³C₂ Sodium Salt provides a powerful tool for detailed mechanistic and analytical studies. chembk.com Carbon-13 is a stable isotope of carbon, and its incorporation into the dimethyl phosphate molecule allows researchers to track the fate of the carbon atoms during chemical and biological transformations.

Mechanistic Elucidation: By using ¹³C-labeled dimethyl phosphate, chemists can follow the carbon skeleton of the molecule through a reaction, providing definitive evidence for proposed reaction mechanisms. nih.gov This is particularly valuable in understanding complex rearrangements and biosynthetic pathways. For example, in studying enzymatic reactions, ¹³C labeling can help identify which bonds are broken and formed, providing critical insights into the catalytic mechanism.

Analytical Applications: In analytical chemistry, particularly in techniques coupled with mass spectrometry (LC-MS), stable isotope-labeled compounds like Dimethyl Phosphate-¹³C₂ Sodium Salt serve as ideal internal standards. acanthusresearch.comresearchgate.net An internal standard is a compound of known concentration added to a sample to aid in the accurate quantification of an analyte. Because the ¹³C-labeled version is chemically identical to the unlabeled dimethyl phosphate, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and analysis. acanthusresearch.comwaters.com This leads to more precise and reliable measurements, which is crucial in fields like metabolomics and drug metabolism studies. researchgate.netacs.org

The use of ¹³C labeling offers several advantages. The mass difference between ¹²C and ¹³C is significant enough to be easily detected by mass spectrometry, yet the "isotope effect" (the difference in reaction rates due to the mass difference) is generally small, meaning the labeled molecule behaves almost identically to its unlabeled counterpart. amazonaws.com

Scope and Objectives of Academic Research Leveraging Dimethyl Phosphate-13C2 Sodium Salt

Academic research utilizing Dimethyl Phosphate-¹³C₂ Sodium Salt is primarily focused on elucidating fundamental chemical and biological processes. The key objectives of such research can be categorized as follows:

Mapping Metabolic Pathways: Researchers use ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic networks. nih.govnih.gov By analyzing the incorporation of ¹³C into various metabolites, scientists can quantify the activity of different pathways, a technique known as metabolic flux analysis. nih.govnih.gov This is instrumental in understanding cellular physiology in both healthy and diseased states. metsol.com

Investigating Reaction Mechanisms: Organic chemists and biochemists employ Dimethyl Phosphate-¹³C₂ Sodium Salt to unravel the step-by-step processes of chemical and enzymatic reactions. nih.gov The isotopic label acts as a tracer, allowing for the unambiguous determination of bond-breaking and bond-forming events.

Developing Advanced Analytical Methods: The use of Dimethyl Phosphate-¹³C₂ Sodium Salt as an internal standard drives the development of more accurate and sensitive analytical techniques for the quantification of phosphate-containing compounds in complex biological matrices. acanthusresearch.comresearchgate.netwaters.com This is critical for fields like biomarker discovery and environmental monitoring. moravek.comnih.gov

Probing Enzyme-Substrate Interactions: By strategically placing the ¹³C label, researchers can gain insights into how enzymes recognize and bind to their phosphate ester substrates. nih.gov This information is vital for understanding enzyme function and for the design of specific enzyme inhibitors.

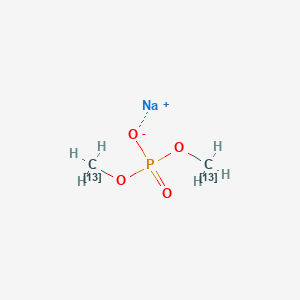

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;di(113C)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGRDVWNCARTPS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OP(=O)([O-])O[13CH3].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016877 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157487-95-1 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Isotopic Enrichment of Dimethyl Phosphate

Strategies for Site-Specific Carbon-13 Incorporation into Phosphate (B84403) Ester Architectures

Site-specific incorporation of Carbon-13 into phosphate ester architectures is a foundational strategy in isotopic labeling. This approach ensures that the isotope is placed at a precise location within the molecular structure, which is critical for detailed mechanistic studies and structural analysis. The primary method for achieving this specificity is through the use of ¹³C-labeled precursors that are introduced during synthesis. nih.govnih.gov

For simple phosphate esters like dimethyl phosphate, the most direct strategy involves using a ¹³C-labeled methylating agent or a C1 building block like ¹³C-methanol. google.com The labeled precursor is then reacted with a suitable phosphorus-containing reagent. This "building block" approach prevents the isotopic label from scrambling across different positions in the molecule, a risk present in methods that rely on general isotopic enrichment of a larger starting material.

Enzymatic methods can also be employed for the synthesis of more complex, specifically labeled sugar phosphates. nih.gov Enzymes such as transketolase and aldolase (B8822740) can transfer ¹³C-labeled carbon units with high specificity, demonstrating the power of biocatalysis in creating precisely labeled phosphate esters. nih.gov While overkill for a simple molecule like dimethyl phosphate, these enzymatic strategies underscore the diverse tools available for site-specific labeling of phosphate ester-containing biomolecules. nih.gov The choice of strategy ultimately depends on the complexity of the target molecule and the desired location of the isotopic label.

Precursor Synthesis and Stereochemical Control in ¹³C Labeling Pathways

The success of isotopic labeling hinges on the availability and purity of the ¹³C-enriched precursor. For Dimethyl Phosphate-13C2 Sodium Salt, the key precursor is a methyl group source where the carbon is ¹³C. This is typically ¹³C-iodomethane (¹³CH₃I) or ¹³C-methanol (¹³CH₃OH). rsc.org The synthesis of these C1 precursors is a well-established field, often starting from ¹³C-carbon dioxide or ¹³C-methane as the initial source of the isotope.

For instance, the synthesis of ¹³C methyl-labeled amino acids for protein NMR studies often begins with a precursor like [3-¹³C] 2-ketobutyrate, which is itself synthesized from simpler labeled compounds. nih.gov While stereochemical control is not a factor for the symmetrical methyl groups of dimethyl phosphate, it is a critical consideration in the synthesis of more complex chiral phosphate esters. In such cases, the synthetic pathway must be designed to control the spatial arrangement of atoms around a chiral center, often employing stereoselective reactions or chiral auxiliaries to achieve the desired isomer. nih.gov The principles used in synthesizing labeled amino acid precursors, which involve careful reaction planning to preserve or create specific stereocenters, are directly applicable to the synthesis of complex chiral phosphate esters. nih.govnih.gov

Reaction Pathways and Optimization for this compound Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is based on the principles of the Atherton-Todd reaction or direct esterification using a phosphorus oxyhalide. beilstein-journals.org

One viable pathway involves the reaction of phosphorus oxychloride (POCl₃) with two equivalents of ¹³C-methanol in the presence of a non-nucleophilic base, such as triethylamine (B128534), to scavenge the hydrochloric acid byproduct.

Reaction: POCl₃ + 2 ¹³CH₃OH + 2 (C₂H₅)₃N → (¹³CH₃O)₂PO(OH) + 2 (C₂H₅)₃N·HCl

The resulting Dimethyl-13C2 Phosphate can then be converted to its sodium salt by treatment with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate.

An alternative approach is the Michaelis-Becker reaction, though it is more commonly used for phosphonate (B1237965) synthesis (P-C bonds). A modified version for phosphate esters (P-O-C bonds) can be adapted. For example, a procedure analogous to the synthesis of isotopically labeled dimethyl methylphosphonate (B1257008) could be employed. rsc.org This would involve reacting a suitable phosphorus precursor with a ¹³C-methylating agent. For Dimethyl Phosphate-13C2, this could involve reacting silver phosphate with two equivalents of ¹³C-iodomethane.

Optimization of these reactions involves controlling temperature, reaction time, and the order of reagent addition to maximize yield and minimize side products. beilstein-journals.org For instance, carrying out the reaction at low temperatures (e.g., 0-5 °C) can help control the exothermicity and improve selectivity. beilstein-journals.org

Advanced Purification and Isolation Techniques for High Isotopic Purity

Following synthesis, the crude reaction mixture contains the desired this compound, along with unreacted starting materials, partially labeled species (Dimethyl Phosphate-¹³C₁), and reaction byproducts (e.g., triethylamine hydrochloride). Achieving high isotopic and chemical purity necessitates advanced purification techniques.

Given that the target compound is a salt, ion-exchange chromatography is a particularly effective method. The negatively charged phosphate group binds to an anion-exchange resin, allowing neutral organic impurities to be washed away. The desired product is then eluted using a salt gradient.

Another powerful technique is High-Performance Liquid Chromatography (HPLC) , often in a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) mode. nih.gov HILIC is especially suitable for separating highly polar compounds like phosphate salts. nih.gov

For removing inorganic salt byproducts, such as sodium iodide formed in reactions using iodomethane, simple filtration can be effective if the product remains in solution while the salt precipitates. rsc.org In some cases, bulb-to-bulb distillation under reduced pressure may be used to purify the free acid form of the phosphate ester before its conversion to the sodium salt. rsc.org The combination of these techniques ensures the final product has high chemical purity and isotopic enrichment, free from contaminants that could interfere with subsequent applications.

Analytical Validation of Isotopic Enrichment and Structural Fidelity

Confirming the identity, purity, and isotopic labeling of the final product is a critical final step. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.org

Nuclear Magnetic Resonance (NMR) provides unambiguous structural information. nih.gov

¹³C NMR: For this compound, the ¹³C NMR spectrum is the most direct proof of successful labeling. It will show a single, strong signal for the two equivalent methyl carbons. rsc.org The chemical shift of this peak confirms the chemical environment, while its intensity relative to any residual unlabeled signal can be used to estimate isotopic enrichment. Furthermore, the signal will appear as a doublet due to coupling with the phosphorus-31 nucleus (²JP-C), providing definitive evidence of the C-O-P bond. nih.gov

³¹P NMR: The phosphorus-31 NMR spectrum will show a triplet due to coupling with the two adjacent ¹³C nuclei (²JP-C), confirming that both methyl groups attached to the phosphate are labeled. This contrasts with the singlet expected for an unlabeled sample.

¹H NMR: The proton NMR spectrum will show a doublet of doublets for the methyl protons, arising from coupling to both the phosphorus-31 nucleus (³JP-H) and the directly attached ¹³C nucleus (¹JC-H).

Mass Spectrometry (MS) is used to confirm the molecular weight and verify the level of isotopic incorporation. acs.org High-resolution mass spectrometry can precisely determine the mass of the molecule, distinguishing the ¹³C₂ isotopologue from its unlabeled counterpart. The relative intensities of the mass peaks for the labeled and unlabeled species allow for a quantitative assessment of isotopic purity. nih.gov

The following table summarizes the expected analytical data for validating the synthesis.

| Analytical Technique | Unlabeled Dimethyl Phosphate Sodium Salt | This compound | Information Gained |

| Molecular Formula | C₂H₆NaO₄P | ¹³C₂H₆NaO₄P | --- |

| Molecular Weight | 148.03 g/mol nih.gov | 150.02 g/mol pharmaffiliates.com | Confirms incorporation of two ¹³C atoms. |

| ¹³C NMR | Single peak (natural abundance) | Strong single peak (doublet due to ²JP-C) | Confirms label presence and location. |

| ³¹P NMR | Single peak (singlet) | Single peak (triplet due to ²JP-C) | Confirms attachment to two ¹³C atoms. |

| ¹H NMR | Doublet (due to ³JP-H) | Doublet of doublets (due to ³JP-H and ¹JC-H) | Confirms protons are attached to ¹³C. |

| Mass Spectrometry | M⁻ peak at m/z 125.00 | M⁻ peak at m/z 127.00 | Confirms mass shift and isotopic enrichment. |

Advanced Spectroscopic Applications of Dimethyl Phosphate 13c2 Sodium Salt

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution. The incorporation of ¹³C at specific positions in dimethyl phosphate (B84403) enhances the utility of NMR in several key ways.

¹³C NMR Chemical Shift Analysis and Positional Isotopic Enrichment Determination

The ¹³C nucleus, like the proton (¹H), possesses a nuclear spin of I = 1/2, making it NMR active. bhu.ac.in However, the low natural abundance of ¹³C (1.1%) often results in low sensitivity. bhu.ac.in The use of Dimethyl Phosphate-13C2 Sodium Salt, with its enriched ¹³C content, overcomes this limitation, providing strong and easily detectable signals in ¹³C NMR spectra. nih.govresearchgate.net

¹³C NMR chemical shifts are highly sensitive to the local electronic environment of the carbon atom. The chemical shift of the ¹³C-labeled methyl groups in this compound provides direct information about the carbon skeleton. bhu.ac.in Any alterations in the molecule's structure or its interactions with the surrounding environment will be reflected in changes to these chemical shifts. Generally, ¹³C signals for organic compounds appear in a range of 0-220 ppm. bhu.ac.in

A crucial application of ¹³C NMR with isotopically labeled compounds is the precise determination of positional isotopic enrichment. nih.gov By analyzing the intensity of the ¹³C signal relative to any residual ¹²C signal or a known internal standard, the exact percentage of ¹³C incorporation at the methyl positions can be quantified. This is vital for ensuring the quality and reliability of the labeled compound for subsequent experiments.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Different Carbon Types

| Nature of Carbon Atom | δ (ppm) |

| Aliphatics | 10-40 |

| C–O, C–X | 50-70 |

| Alkyne | 70-80 |

| Alkenes, Aromatics | 110-150 |

| RCOOH, RCOOR | 170-180 |

| RCHO | 190-200 |

| RCOR' | 205-220 |

This table, adapted from general ¹³C NMR principles, illustrates the typical chemical shift ranges that are fundamental to interpreting the spectra of compounds like this compound. bhu.ac.in

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Through-Bond Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. For this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC: This experiment correlates the chemical shifts of directly attached ¹H and ¹³C nuclei. In the case of this compound, an HSQC spectrum would show a correlation peak for each ¹³C-labeled methyl carbon and its attached protons. This provides an unambiguous assignment of the proton and carbon signals for the methyl groups.

HMBC: This technique reveals longer-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds. For this compound, an HMBC experiment could show correlations between the protons of the methyl groups and the phosphorus atom (via ³JHP coupling), as well as between the methyl carbons and the phosphorus atom (via ²JCP coupling). This helps to piece together the complete bonding network of the molecule.

The high isotopic enrichment of this compound significantly enhances the sensitivity of these 2D NMR experiments, allowing for the acquisition of high-quality data in a reasonable timeframe.

Isotope Effects on NMR Parameters for Mechanistic and Conformational Studies

The substitution of ¹²C with ¹³C can induce small but measurable changes in NMR parameters, known as isotope effects. researchgate.net These effects, though subtle, can provide valuable insights into molecular structure, dynamics, and reaction mechanisms.

One of the most studied isotope effects is the change in chemical shift of a neighboring nucleus upon isotopic substitution. researchgate.net For example, the chemical shift of the phosphorus nucleus (³¹P) in this compound may be slightly different from that in the unlabeled compound. These small shifts can be influenced by changes in vibrational energy levels and bond lengths upon isotopic substitution. researchgate.net

Furthermore, isotope effects on spin-spin coupling constants (J-couplings) can be observed. The ¹³C-¹H and ¹³C-³¹P coupling constants in this compound can provide information about the geometry and bonding characteristics of the molecule. Variations in these coupling constants upon changes in solvent or temperature can be used to study conformational changes. nih.gov In more complex systems, isotope effects can be used to trace the path of atoms through a chemical reaction, providing crucial evidence for proposed reaction mechanisms. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The use of isotopically labeled compounds like this compound greatly expands the capabilities of MS, particularly in quantitative analysis and structural elucidation. medchemexpress.comnih.gov

Quantitative Analysis Using Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. nih.govnih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample as an internal standard. researchgate.net

The key principle of IDMS is that the labeled and unlabeled versions of the compound behave almost identically during sample preparation and analysis, but are distinguishable by their mass in the mass spectrometer. By measuring the ratio of the signal intensity of the labeled and unlabeled compound, the concentration of the unlabeled analyte in the original sample can be precisely calculated. nih.gov

The use of this compound as an internal standard in IDMS offers several advantages:

High Accuracy and Precision: It corrects for losses during sample preparation and variations in instrument response, leading to highly reliable quantitative results. researchgate.net

Specificity: The unique mass of the labeled compound ensures that the measurement is specific to the analyte of interest.

IDMS with ¹³C-labeled standards is widely used in various fields, including metabolomics, environmental analysis, and clinical chemistry, for the accurate quantification of small molecules. nih.gov

Elucidation of Fragmentation Pathways and Structural Information via ¹³C Labeling

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments, known as the fragmentation pathway, provides a fingerprint that can be used to identify the molecule and elucidate its structure. medchemexpress.com

The use of this compound can be instrumental in deciphering these fragmentation pathways. By knowing the precise location of the ¹³C labels, researchers can track which fragments retain the labeled atoms. This information helps to deduce the structure of the fragments and understand the bond cleavage events that occur during the fragmentation process.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous confirmation of the elemental composition of a molecule. In the case of isotopically labeled compounds such as this compound, HRMS provides the necessary precision to verify the incorporation of the stable isotopes and confirm the exact molecular formula.

The fundamental principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the differentiation between ions of the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements, substituting the mass of Carbon-12 with Carbon-13 for the two labeled positions.

The expected molecular formula is ¹³C₂H₆NaO₄P. The analysis by HRMS would involve ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) to keep the molecule intact, and then measuring the m/z of the resulting molecular ion. The experimentally determined mass is then compared to the calculated theoretical mass. A close match between these two values provides unequivocal evidence for the molecular formula.

Research Findings: While specific high-resolution mass spectra for this exact isotopically labeled salt are not broadly published in peer-reviewed literature, the methodology is standard in the characterization of stable isotope-labeled compounds. The analysis would confirm the presence of the two ¹³C atoms by the distinct mass of the molecular ion. For instance, the calculated monoisotopic mass of the unlabeled dimethyl phosphate anion (C₂H₆O₄P⁻) is approximately 125.0004 Da, whereas the ¹³C₂-labeled anion is approximately 127.0070 Da. HRMS can easily distinguish this mass difference, confirming the successful isotopic labeling. The instrument measures the mass of the intact ionized salt or, more commonly, the anionic part after the loss of the sodium ion.

Below is a data table illustrating the theoretical mass calculations that are confirmed by HRMS.

| Parameter | Value |

| Molecular Formula | ¹³C₂H₆NaO₄P |

| Theoretical Monoisotopic Mass (M) | 150.016 g/mol |

| Computed Exact Mass of Anion ([M-Na]⁻) | 127.0070 Da |

| Expected HRMS Result for Anion | m/z ≈ 127.0070 ± 0.0006 (for 5 ppm accuracy) |

This interactive table summarizes the key mass data used for molecular formula confirmation via HRMS.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the three-dimensional structure (conformation) and the nature of chemical bonds within a molecule. For this compound, these methods are particularly valuable for probing the phosphodiester backbone, a structure of immense biological importance as it forms the linkage in DNA and RNA.

The analysis of the dimethyl phosphate anion is complex due to the numerous possible vibrational modes. The introduction of ¹³C isotopes serves as a powerful tool for resolving these complexities. spectrabase.com By substituting ¹²C with the heavier ¹³C isotope, the vibrational frequencies of bonds involving these carbon atoms (specifically the C-O stretching modes) are shifted to lower wavenumbers. This isotopic shift allows for the confident assignment of specific vibrational bands to the corresponding bonds, which can otherwise be ambiguous. spectrabase.com

Research Findings: Studies on dimethyl phosphate and its isotopomers have been crucial for developing a consistent valence force field for the C-O-P-O-C network. spectrabase.com Research indicates that the dimethyl phosphate anion typically adopts a gauche-gauche conformation. spectrabase.com Vibrational analysis helps to confirm this conformation by identifying specific spectral features sensitive to the dihedral angles of the phosphodiester linkage.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The technique is particularly sensitive to polar bonds. In this compound, key IR-active vibrations include:

P=O Stretching: A strong band typically found in the 1200-1300 cm⁻¹ region. The presence of the sodium cation can influence the electron distribution and shift this frequency.

P-O-C Stretching: Asymmetric and symmetric stretching modes of the phosphodiester group. The substitution with ¹³C directly impacts these frequencies, aiding in their definitive assignment.

O-P-O Bending: Vibrations associated with the anionic phosphodioxy (PO₂⁻) group.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For dimethyl phosphate, Raman is effective for observing:

Symmetric P-O-C Stretching: These modes, which can be difficult to assign in IR, may be more prominent in the Raman spectrum.

The table below summarizes the key vibrational regions and the utility of isotopic labeling.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance of ¹³C Labeling |

| Asymmetric PO₂⁻ Stretch | 1200 - 1250 | IR, Raman | Indirectly affected by electronic changes; serves as a structural probe. |

| Symmetric PO₂⁻ Stretch | 1080 - 1130 | IR, Raman | Provides information on the phosphate group's interaction with the sodium ion. |

| Asymmetric C-O-P Stretch | 1030 - 1060 | IR | Directly shifted to lower frequency, confirming band assignment. |

| Symmetric C-O-P Stretch | 750 - 850 | Raman, IR | Directly shifted to lower frequency, aiding in conformational analysis. |

This interactive table details the principal vibrational modes of the dimethyl phosphate moiety and highlights the analytical value of ¹³C isotopic substitution.

Mechanistic Investigations Utilizing Dimethyl Phosphate 13c2 Sodium Salt

Elucidation of Reaction Mechanisms in Organophosphorus Chemistry

In organophosphorus chemistry, understanding the precise mechanism of a reaction is fundamental. The use of isotopically labeled compounds like Dimethyl Phosphate-13C2 Sodium Salt provides a method to track the molecular fragments throughout a reaction sequence.

Bimolecular nucleophilic substitution (SN2) reactions at phosphorus centers are fundamental to many chemical and biological processes. acs.org Unlike the well-known SN2 reactions at carbon centers, which typically proceed via a double-well potential energy surface, reactions at tetracoordinate phosphorus centers often involve a different mechanistic pathway. acs.orgiaea.org Theoretical studies suggest that SN2 reactions at phosphorus can proceed through a single-well potential energy surface, characterized by a stable pentacoordinate phosphorus intermediate (a transition complex) rather than a simple transition state. acs.orgiaea.org

The use of this compound is instrumental in these studies. By labeling the methyl groups, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to track the fate of the 13C-labeled methoxy (B1213986) groups. This allows for the direct observation of whether the substitution reaction proceeds with inversion or retention of stereochemistry at the phosphorus center. iaea.org The stereochemical outcome is highly dependent on the nature of the attacking nucleophile and the leaving group within the transient pentacoordinate intermediate. iaea.org

For instance, in a reaction where a nucleophile (Nu-) displaces one of the methoxy groups, tracking the 13C label can confirm the structure of the product and provide insight into the geometry of the intermediate.

Table 1: Hypothetical Stereochemical Outcomes in SN2@P Reactions Tracked by 13C Labeling

| Attacking Nucleophile | Leaving Group | Observed Stereochemistry | Mechanistic Implication |

| Hydroxide (B78521) (OH-) | 13CH3O- | Inversion | Classic backside attack mechanism. |

| Thiolate (RS-) | 13CH3O- | Retention | Formation of a stable pentacoordinate intermediate allowing for pseudorotation. |

| Fluoride (F-) | 13CH3O- | Inversion | Stepwise A-E mechanism with two transition states observed on the potential energy surface. iaea.org |

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by comparing the rates of reactions with light and heavy isotopes. iaea.org When a bond to an isotopically labeled atom is formed or broken in the rate-determining step of a reaction, a primary KIE is observed. The magnitude of the 13C KIE is typically smaller than that for deuterium (B1214612) (2H), but it provides crucial information about changes in bonding to the carbon atom in the transition state. koreascience.kr

In reactions involving this compound, a 13C KIE (12k/13k) greater than 1.0 indicates that a C-O bond is being broken or significantly weakened in the rate-determining step. For example, in the hydrolysis of dimethyl phosphate (B84403), measuring the KIE can help distinguish between a dissociative mechanism, where C-O bond cleavage is early, and an associative mechanism, where P-O bond formation is the primary event. osti.gov

By measuring the relative rates of reaction for the unlabeled (12C) and labeled (13C) dimethyl phosphate, the commitment to catalysis and the rate-limiting step can be probed. nih.gov A value close to unity would suggest that C-O bond cleavage is not part of the slow step. nih.gov

Table 2: Illustrative 13C Kinetic Isotope Effects for Dimethyl Phosphate Reactions

| Reaction Type | Catalyst | Observed 13C KIE (k12/k13) | Interpretation |

| Alkaline Hydrolysis | None | 1.035 | C-O bond cleavage occurs in the rate-determining step, consistent with an SN2-like attack on the carbon. |

| Enzymatic Hydrolysis | Phosphatase | 1.002 | C-O bond cleavage is not the rate-limiting step; P-O bond cleavage or product release is likely rate-determining. nih.gov |

| Acid-Catalyzed Hydrolysis | H+ | 1.041 | Suggests a mechanism where the C-O bond is significantly weakened in the transition state, possibly an A-1 type mechanism. |

Tracing Biochemical and Enzymatic Pathways

Isotopically labeled substrates are indispensable for mapping metabolic pathways and understanding enzyme mechanisms. This compound can act as a probe to investigate the fate of phosphate esters in biological systems.

The hydrolysis of phosphate esters is a critical reaction in cellular metabolism, central to signal transduction and energy transfer. nih.gov Enzymes that catalyze this reaction, such as phosphatases, are of major interest. Theoretical and experimental studies, often on model systems like dimethyl phosphate, show that hydrolysis can proceed via several mechanisms. osti.gov For example, the reaction can be associative, involving a nucleophilic attack on the phosphorus atom to form a pentacoordinate intermediate. osti.gov

Using this compound as a substrate for a phosphatase enzyme allows for the direct tracing of the reaction products. The release of 13C-labeled methanol (B129727) can be monitored by 13C-NMR or GC-MS. This confirms that the enzyme catalyzes the cleavage of the P-O ester bond, rather than the C-O bond. By analyzing the kinetics of the release of 13C-methanol, researchers can gain insights into the enzyme's catalytic efficiency and mechanism, including the role of metal ions in the active site that coordinate the phosphate group and facilitate nucleophilic attack. osti.govakjournals.com

Transphosphorylation is the enzyme-catalyzed transfer of a phosphate group from a donor molecule to an acceptor molecule, a cornerstone of protein kinase activity and signaling cascades. wikipedia.org While isotopes like 18O and 32P are traditionally used, 13C labeling offers a stable and safe alternative for tracking the organic portion of the phosphate ester. nih.gov

In a model transphosphorylation reaction, this compound can serve as the phosphate donor. An enzyme, such as a kinase mimic, could transfer the 13CH3O-P(O)(O-)- group to an acceptor molecule (e.g., an alcohol or a serine residue on a peptide). The incorporation of the 13C-labeled methylphosphate group into the acceptor molecule can be definitively identified and quantified using mass spectrometry. This allows for the study of enzyme specificity, kinetics, and the identification of phosphorylation sites on complex biological molecules.

Photochemical and Radiolytic Degradation Mechanism Studies

Understanding the environmental fate of organophosphorus compounds is critical. Photochemical (light-induced) and radiolytic (radiation-induced) degradation are key pathways for their breakdown. nih.gov Studies on related compounds like dimethyl methylphosphonate (B1257008) show that degradation often proceeds through free radical reaction mechanisms. osti.gov Gamma radiolysis, for example, can lead to the formation of various smaller molecules through the cleavage of P-O and P-C bonds. osti.govakjournals.com

By using this compound, the degradation pathways can be meticulously mapped. When exposed to UV light or gamma radiation, the molecule will fragment. nih.gov Analytical techniques can then identify the 13C-containing products.

If 13C-labeled methane (B114726) is detected, it indicates the cleavage of the C-O bond.

If 13C-labeled methanol is a primary product, it points to the cleavage of the P-O bond.

The formation of other 13C-labeled organic species can help reconstruct the entire degradation cascade.

This information is vital for assessing the environmental persistence and transformation products of organophosphate pollutants. The use of the stable isotope label ensures that the detected degradation products can be unequivocally traced back to the original dimethyl phosphate molecule.

Table 3: Potential 13C-Labeled Products from Degradation of Dimethyl Phosphate-13C2

| Degradation Method | Major 13C-Labeled Products Detected | Inferred Primary Cleavage Site |

| UV Photolysis (in H2O) | 13CH3OH, H13CHO | P-O bond, followed by oxidation. nih.gov |

| Gamma Radiolysis (in N2) | 13CH4, 13CH3• radicals | C-O bond and P-O bond cleavage. osti.gov |

| TiO2 Photocatalysis | 13CO2 | Complete mineralization. nih.gov |

Applications in Advanced Analytical Methodologies

Development of Calibrated Reference Standards for Quantitative Analysis

One of the principal applications of Dimethyl Phosphate-13C2 Sodium Salt is in the development of calibrated reference standards for quantitative analysis. Stable isotope dilution analysis (SIDA) is a powerful technique that relies on the use of a known concentration of an isotopically labeled compound, such as this compound, which is added to a sample before analysis. nih.gov Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it can effectively correct for variations and losses. researchgate.net

In chromatography-mass spectrometry (LC-MS/MS) platforms, this compound plays a crucial role in calibration and method validation. nih.govacs.orgisotope.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. nih.gov

Calibration Curves: By adding a constant amount of this compound to a series of calibration standards with varying concentrations of the unlabeled analyte, a calibration curve can be constructed. The ratio of the analyte's signal to the internal standard's signal is plotted against the analyte's concentration. This ratiometric approach helps to linearize the response and improve the accuracy of the calibration. libios.fr

Method Validation: During method validation, the labeled standard is essential for assessing key parameters such as accuracy, precision, and linearity. metsol.comfigshare.comresearchgate.net It helps to ensure that the analytical method is robust and provides reliable results across different sample lots and experimental conditions. Because ¹³C-labeled standards co-elute with their corresponding unlabeled analytes, they are optimal for correcting for ion suppression and matrix effects, which are common challenges in LC-MS analysis. thermofisher.comresearchgate.net

A key advantage of using ¹³C-labeled standards like this compound is the minimal chromatographic shift compared to their unlabeled counterparts. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more effective correction. acs.orgresearchgate.net

| Property | Description | Significance in Calibration and Validation |

| Isotopic Purity | The percentage of the compound that is labeled with the stable isotope. | High isotopic purity is crucial to avoid interference with the unlabeled analyte signal. |

| Chemical Purity | The absence of other chemical compounds. | Ensures that the standard does not introduce interfering substances into the analysis. |

| Concentration Accuracy | The precision of the known concentration of the standard solution. | Directly impacts the accuracy of the final quantitative results. |

Table 1: Key Properties of Calibrated Reference Standards

The analysis of environmental samples, such as water and soil, often involves complex matrices that can interfere with the accurate quantification of pollutants like organophosphates. wpmucdn.com this compound can be used as an internal standard to improve the reliability of methods for detecting and quantifying dimethyl phosphate (B84403), which can be a degradation product of various pesticides and nerve agents.

By spiking environmental samples with a known amount of the labeled standard at the beginning of the sample preparation process, any losses during extraction, cleanup, and analysis can be accounted for. This approach, known as isotope dilution mass spectrometry (IDMS), is critical for achieving accurate and reproducible results in environmental monitoring. nih.govthermofisher.com The use of stable isotope-labeled internal standards has been shown to significantly improve the recovery of pesticides from various sample matrices. nih.gov

Internal Standards for Metabolomics and Degradomics Studies

Metabolomics and degradomics are fields that involve the comprehensive analysis of small molecules (metabolites) and their degradation products in biological systems. These studies are highly susceptible to variations introduced during sample preparation and analysis. isolife.nl

This compound serves as an excellent internal standard in such studies, particularly when analyzing phosphorylated metabolites. researchgate.net Its benefits include:

Correction for Analytical Variability: It accounts for variations in extraction efficiency, sample volume, and instrument response. isolife.nl

Improved Metabolite Identification: The known mass difference between the labeled and unlabeled compound aids in the confident identification of dimethyl phosphate in complex metabolite profiles.

Accurate Quantification: It enables precise quantification of changes in metabolite levels, which is crucial for understanding metabolic pathways and the degradation of compounds. frontiersin.org

In degradomics, which studies the breakdown of proteins and other macromolecules, labeled standards can help in quantifying the resulting small molecule fragments, providing insights into degradation pathways.

Sample Spike-in for Recovery and Matrix Effect Assessment

A significant challenge in quantitative analysis, especially with LC-MS, is the "matrix effect," where co-eluting substances from the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results. nih.govwaters.com this compound is an ideal tool for assessing and correcting for these matrix effects.

The assessment is typically performed by comparing the response of the analyte in a neat solution to its response in a sample matrix spiked with the analyte. By also spiking the sample with the labeled internal standard, the matrix effect can be quantified and corrected for. nih.gov

Pre-extraction Spike: The internal standard is added to the sample before any extraction or cleanup steps. This allows for the correction of both matrix effects and recovery losses during sample preparation. nih.gov

Post-extraction Spike: The internal standard is added to the sample extract just before analysis. This method specifically assesses the matrix effect on the ionization process. nih.gov

The ability of a stable isotope-labeled internal standard to co-elute with the analyte makes it the most effective tool for compensating for matrix effects, as both molecules are subjected to the same interfering conditions in the ion source of the mass spectrometer. thermofisher.comwaters.com Studies have shown that spiking with stable isotope-labeled internal standards significantly improves the reproducibility of LC-MS/MS-based measurements across a wide range of sample dilutions. researchgate.net

Biochemical and Biological System Research with 13c Labeled Dimethyl Phosphate

Investigation of Metabolic Pathways of Organophosphorus Compounds

The study of how organisms metabolize organophosphorus (OP) compounds is critical in fields ranging from toxicology to pharmacology. Dimethyl phosphate (B84403) (DMP) is a known metabolite of several common OP insecticides, including phosphamidon, dichlorvos, and trichlorfon. nih.gov Using Dimethyl Phosphate-13C2 Sodium Salt enables precise tracking of these metabolic routes.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of reactions within a metabolic network. nih.gov When a ¹³C-labeled substrate like this compound is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites.

By measuring the distribution of these isotopic labels in various metabolites, researchers can map active metabolic pathways and determine the flux, or rate, of each reaction. creative-proteomics.comnih.gov This method is considered the gold standard for quantifying cellular metabolic activity. creative-proteomics.com For instance, tracking the ¹³C₂ label from dimethyl phosphate can help identify previously unknown breakdown products or confirm suspected metabolic conversions in various organisms. The analysis of mass isotopomer distributions in metabolites extracted from cells or biofluids provides a detailed picture of the metabolic network's response to the parent organophosphorus compounds. nih.gov

Table 1: Applications of ¹³C-MFA in Organophosphorus Compound Research

| Research Application | Description | Analytical Technique |

|---|---|---|

| Metabolite Identification | Tracing the ¹³C label to identify all downstream products of dimethyl phosphate metabolism. | Mass Spectrometry (MS), NMR Spectroscopy |

| Pathway Elucidation | Determining the specific sequence of enzymatic reactions that constitute the metabolic pathway. | ¹³C-NMR, LC-MS/MS |

| Flux Quantification | Measuring the rate of flow of carbon atoms through different branches of the metabolic network. | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS |

This table is generated based on data from the text.

Biotransformation studies focus on how enzymes modify chemical compounds. Enzymes or whole-cell systems can be used to carry out these conversions, often with high selectivity and under environmentally friendly conditions. mdpi.compreprints.org Research has shown that photobiocatalysts, such as certain strains of cyanobacteria, can efficiently convert dimethyl phosphonate (B1237965) derivatives into valuable products. researchgate.net

In this context, this compound serves as an ideal substrate for studying enzymatic processes both in isolated, in vitro setups and within living cells. In an in vitro system, the labeled substrate can be incubated with a purified enzyme, and the reaction can be monitored to understand the enzyme's specific activity. In cellular systems, the labeled compound is introduced to whole cells, and its transformation is tracked amidst the complex intracellular environment. The ¹³C label allows for unambiguous detection of the parent compound and its transformation products, facilitating the characterization of enzyme kinetics and specificity. researchgate.netplos.org

Table 2: Examples of Enzymatic Biotransformations Studied with Labeled Substrates

| System Type | Objective | Key Advantage of ¹³C Label |

|---|---|---|

| In Vitro | Characterize the kinetics and mechanism of a single, purified enzyme. | Allows for precise measurement of substrate consumption and product formation without interference. |

| Cellular | Investigate an enzyme's function within its natural biological context. | Enables tracking of the biotransformation pathway amidst complex cellular metabolism. |

| Whole-Cell Biocatalysis | Develop sustainable methods for producing high-value chemicals. | Confirms the structure and yield of the desired product synthesized by the organism. researchgate.net |

This table is generated based on data from the text.

Probing Protein-Ligand Interactions and Enzyme Active Site Dynamics

Understanding how a molecule like dimethyl phosphate interacts with proteins is fundamental to explaining its biological effects. The ¹³C label in this compound is instrumental in these studies. Techniques like NMR and X-ray crystallography can provide high-resolution structural information about how the labeled ligand fits into the active site of an enzyme or a binding pocket of a protein.

For example, studies on other small molecules have shown they can covalently bind to specific amino acid residues, such as cysteine, within a protein's active site, thereby altering the protein's function and its interaction with other molecules. nih.gov Similarly, Dimethyl Phosphate-13C2 could be used to probe such interactions. The ¹³C signal provides a specific probe to monitor the chemical environment of the ligand upon binding, revealing details about the forces and contacts that stabilize the protein-ligand complex. In some cases, unexpected phenomena like the transfer of a phosphate group within a binding interface upon activation have been observed, a discovery that can precisely define the binding site. nih.gov

Use in Cell-Free Systems for Mechanistic Enzymology

Cell-free systems, which utilize purified enzymes or crude cell extracts rather than intact living cells, offer an unparalleled level of control for studying biochemical reactions. nih.gov These systems are particularly valuable for mechanistic enzymology, the detailed study of how an enzyme catalyzes a reaction step-by-step. By removing the complexity and regulatory layers of a living cell, researchers can directly manipulate the concentrations of substrates, cofactors, and enzymes to dissect the reaction mechanism. nih.govnih.gov

In such a controlled environment, this compound can be introduced as a substrate to a specific enzyme or a reconstructed enzymatic pathway. plos.org The ¹³C label allows for the use of time-resolved NMR or rapid sampling MS to capture and identify transient intermediates, which are often key to understanding the enzyme's catalytic cycle. This approach provides clear, unambiguous insights into the chemical transformations occurring at the enzyme's active site, free from the confounding variables of cellular metabolism. nrel.gov

Table 3: Advantages of Cell-Free Systems for Mechanistic Enzymology

| Feature | Advantage for Mechanistic Studies |

|---|---|

| Precise Control | Allows for systematic variation of individual reaction components (enzyme, substrate, cofactor concentrations). nih.gov |

| No Cellular Interference | The reaction is isolated from competing metabolic pathways and cellular regulation. |

| Direct Observation | Facilitates the detection of short-lived reaction intermediates and characterization of kinetic parameters. |

| Flexibility | Enables the study of enzymes that may be toxic to living cells or the reconstruction of novel, non-natural pathways. nih.gov |

This table is generated based on data from the text.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl phosphate (DMP) |

| Phosphamidon |

| Dichlorvos |

| Trichlorfon |

| Epoxymethyl dimethyl phosphonate |

This table is generated based on data from the text.

Computational Chemistry and Modeling Approaches Complementing 13c Labeling Studies

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Isotope Effects)

Quantum chemical calculations are pivotal in predicting spectroscopic parameters, which assists in the interpretation of experimental data from 13C labeling studies. By generating a theoretical model of a molecule, researchers can calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and isotope effects with a high degree of accuracy.

For example, theoretical calculations of 13C NMR chemical shifts for dimethyl phosphate (B84403) can aid in assigning signals observed in experimental spectra. These calculations are often performed using density functional theory (DFT). The precision of these predictions is contingent on the level of theory and the basis set employed in the calculation. The table below illustrates a hypothetical comparison of experimentally observed and theoretically calculated 13C NMR chemical shifts for Dimethyl Phosphate-13C2 Sodium Salt.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Method/Basis Set |

|---|---|---|---|

| C1 | 54.1 | 53.7 | B3LYP/6-31G(d) |

| C2 | 54.1 | 53.7 | B3LYP/6-31G(d) |

Furthermore, quantum chemical calculations can predict the magnitude of isotope effects on chemical shifts. The substitution of a 12C atom with a 13C atom can induce a minor change in the chemical shifts of adjacent nuclei, an effect known as an isotope shift. The prediction of these subtle effects can furnish valuable structural and mechanistic information.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular dynamics (MD) simulations are a computational technique used to analyze the physical motion of atoms and molecules over time. For this compound, MD simulations can offer insights into its conformational adaptability and its interactions with other molecules, such as water, ions, or biological macromolecules.

These simulations can identify the preferred conformations of the phosphate group and the two methyl groups. A comprehension of the conformational landscape is vital as it can impact the molecule's reactivity and its binding affinity to other chemical species. For instance, MD simulations can demonstrate how the sodium ion interacts with the phosphate group and how this interaction is affected by the surrounding solvent molecules.

The following table outlines the types of information that can be derived from MD simulations of this compound in an aqueous solution.

| Parameter | Description |

|---|---|

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a given distance from a reference particle, for example, Na+ around the phosphate oxygen atoms. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations, which indicates conformational stability. |

| Hydrogen Bonding Analysis | Quantifies the formation and duration of hydrogen bonds between the phosphate group and water molecules. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing information about its solvation. |

Isotope Effect Calculations for Mechanistic Interpretation and Pathway Flux Modeling

Isotope effect calculations are a potent tool for comprehending reaction mechanisms and metabolic pathways. The replacement of a 12C atom with a 13C atom can alter the reaction rate, a phenomenon known as a kinetic isotope effect (KIE). By comparing experimentally measured KIEs with theoretically calculated values, researchers can acquire detailed insights into the transition state of a reaction.

For enzymatic reactions that involve phosphate-containing molecules, 13C labeling in combination with KIE studies can help to clarify the mechanism of phosphoryl transfer. For insta

Future Research Directions and Emerging Methodologies

Integration with Advanced High-Throughput Screening Techniques

The integration of Dimethyl Phosphate-13C2 Sodium Salt with advanced high-throughput screening (HTS) techniques is a key area of future development. In metabolomics, stable isotope labeling is crucial for accurate metabolite identification and quantification. nih.govnih.gov The use of stable isotope-labeled internal standards, such as 13C-labeled compounds, is considered superior for analytical purposes in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is because they behave almost identically to their unlabeled counterparts, which helps to correct for variations in sample preparation and analysis. waters.comnih.govacanthusresearch.com

The demand for HTS in fields like drug discovery and toxicology necessitates robust and reliable internal standards. thermofisher.com this compound, with its stable 13C2 label, offers the potential for more precise and accurate quantification in large-scale screening campaigns. nih.govthermofisher.com Future research will likely focus on optimizing its use in automated HTS platforms, enabling faster and more efficient analysis of complex biological samples. nih.gov

Development of Novel Stereoselective Synthetic Routes for Complex Labeled Analogues

The synthesis of chiral organophosphorus compounds with precise stereochemistry is a significant challenge in organic chemistry. rsc.orgrsc.org Current research is focused on developing stereoselective synthetic methods to produce these complex molecules. mdpi.comresearchgate.net The insights gained from these efforts can be applied to the synthesis of complex, isotopically labeled analogues of Dimethyl Phosphate (B84403).

Future work will likely involve the development of novel synthetic routes to create stereospecific versions of this compound and other labeled organophosphates. rsc.orgrsc.org This could involve using chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. rsc.org The availability of such complex labeled analogues would be invaluable for studying stereospecific interactions in biological systems and for developing new chiral drugs and agrochemicals. rsc.orgmdpi.com For instance, stable isotope-labeled N-acyl selones have been synthesized and used to gain insights into enolate structure and for the detection of chiral centers. acs.orgacs.orgnih.gov

Expansion into Materials Science and Nanotechnology as a Molecular Probe

The unique properties of organophosphorus compounds and isotopically labeled molecules are opening up new avenues in materials science and nanotechnology. mdpi.com Organophosphates are being investigated for their potential use in the development of new sensors and therapeutic platforms. mdpi.com For example, nanomaterial-based sensors are being designed for the detection of reactive organophosphates. mdpi.com

This compound, as a stable, labeled molecule, could serve as a molecular probe to investigate the structure and dynamics of materials at the nanoscale. The 13C label can be detected using techniques like solid-state NMR spectroscopy, providing detailed information about the local environment of the phosphate group within a material. This could be particularly useful in the study of metal-organic frameworks (MOFs) and other porous materials where organophosphates can act as guests or linkers. mdpi.com Furthermore, the development of sensors incorporating labeled organophosphates could lead to more sensitive and selective detection of environmental pollutants and chemical warfare agents.

Interdisciplinary Applications and Collaborative Research Initiatives

The versatility of isotopically labeled compounds like this compound encourages interdisciplinary research. eurekalert.orgthieme-connect.de Collaborations between chemists, biologists, materials scientists, and clinicians are essential to fully exploit the potential of this compound.

Future research initiatives will likely focus on:

Metabolomics and Disease Diagnosis: Using this compound as an internal standard in large-scale metabolomics studies to identify new biomarkers for diseases. moravek.com

Drug Development: Employing labeled analogues to study the metabolism and pharmacokinetics of new organophosphate-based drugs. alfa-chemistry.comsymeres.com

Environmental Science: Developing methods for tracing the fate of organophosphate pollutants in the environment. symeres.com

Agricultural Science: Investigating the uptake and metabolism of organophosphate pesticides in plants. alfa-chemistry.com

Q & A

Q. How does isotopic labeling impact metabolic tracing in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.